2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid
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Overview
Description
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that contains both pyridine and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid typically involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions that have biological activity.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-4-carboxylic acid: Lacks the additional aminoethyl group, which may affect its binding properties and reactivity.
2-(2-Aminoethyl)pyridine: Lacks the carboxylic acid group, which may influence its solubility and ability to form complexes.
Pyridine-4-carboxylic acid: Lacks both amino groups, which significantly alters its chemical behavior and applications.
Uniqueness
2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide a versatile platform for various chemical modifications and applications
Properties
IUPAC Name |
2-(2-aminoethylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-2-4-11-7-5-6(8(12)13)1-3-10-7/h1,3,5H,2,4,9H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHDTYZYNBRREF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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